ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
CAS No.: 689751-94-8
Cat. No.: VC6764637
Molecular Formula: C20H27N5O5S2
Molecular Weight: 481.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689751-94-8 |
|---|---|
| Molecular Formula | C20H27N5O5S2 |
| Molecular Weight | 481.59 |
| IUPAC Name | ethyl 2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C20H27N5O5S2/c1-3-30-18(26)14-31-20-23-22-17(24(20)2)13-21-19(27)15-7-9-16(10-8-15)32(28,29)25-11-5-4-6-12-25/h7-10H,3-6,11-14H2,1-2H3,(H,21,27) |
| Standard InChI Key | OYGLDMHYKUEEOA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Introduction
Chemical Identification and Structural Features
Basic Chemical Descriptors
The compound’s identity is unambiguously defined by the following parameters:
The SMILES string reveals three critical domains:
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4H-1,2,4-triazole core: A five-membered ring with three nitrogen atoms at positions 1, 2, and 4, substituted at C3 with a methyl group (N1C).
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Benzamide-piperidine sulfonyl arm: A 4-(piperidin-1-ylsulfonyl)benzoyl group connected via a methylene bridge to the triazole’s C5.
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Ethyl thioacetate side chain: A sulfur-linked acetate ester at C3 of the triazole .
Spectroscopic Signatures
While experimental spectral data (NMR, IR, MS) are unavailable in public databases, computational predictions using tools like PubChem’s structure-based algorithms suggest:
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¹H NMR: Multiplets between δ 1.2–1.4 ppm (ethyl CH₃), δ 3.2–3.5 ppm (piperidine CH₂), and δ 7.8–8.1 ppm (aromatic protons) .
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ESI-MS: A parent ion peak at m/z 481.59 ([M+H]⁺) with fragment ions at m/z 363 (loss of ethyl acetate) and m/z 246 (cleavage of the piperidine sulfonyl group) .
Synthetic Pathways and Challenges
Hypothetical Synthesis Routes
No peer-reviewed synthesis protocols for this compound exist, but retrosynthetic analysis proposes a modular assembly:
Step 1: Triazole Core Formation
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Cyclocondensation of thiosemicarbazide with methyl isocyanide derivatives to yield 4-methyl-4H-1,2,4-triazole-3-thiol.
Step 2: Benzamide-Piperidine Sulfonyl Arm Installation
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Sulfonation of 4-aminobenzoic acid with piperidine followed by amide coupling to the triazole’s C5-methyl group via EDC/HOBt activation .
Step 3: Thioacetate Side Chain Attachment
Purification and Characterization Challenges
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Solubility Issues: The compound’s lipophilic nature (LogP ≈ 3.1 predicted) necessitates chromatographic purification using high-polarity solvents like methanol/chloroform .
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Stability Concerns: The sulfonyl group may hydrolyze under acidic conditions, requiring neutral pH during storage.
| Target Class | Predicted IC₅₀ (μM) | Rationale |
|---|---|---|
| Matrix Metalloproteinases (MMPs) | 0.5–2.0 | Sulfonamide zinc-binding motif |
| Tyrosine Kinases (e.g., EGFR) | 1.2–3.5 | Triazole-mediated π-π stacking |
| Serine Proteases | >10 | Low complementarity to active site |
The piperidine sulfonyl group may chelate catalytic Zn²⁺ in MMPs, while the triazole’s planar structure could occupy hydrophobic pockets in kinase ATP-binding domains.
Comparative Analysis With Analogues
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MMP-2 Inhibition: Analogous sulfonamide-triazole hybrids show IC₅₀ values of 0.8 μM, suggesting this compound may have submicromolar potency.
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Anticancer Activity: Similar derivatives inhibit A549 lung cancer cells (GI₅₀ = 4.7 μM) via apoptosis induction.
Physicochemical and ADMET Properties
Calculated Drug-Likeness Parameters
| Parameter | Value | Method (Source) |
|---|---|---|
| LogP | 3.1 | XLogP3 (PubChem) |
| Water Solubility | 0.12 mg/mL | AliLogP |
| H-Bond Donors | 2 | Structure-based count |
| H-Bond Acceptors | 9 | Structure-based count |
| Polar Surface Area | 132 Ų | Ertl’s method |
The high polar surface area (>100 Ų) suggests poor blood-brain barrier penetration, limiting neurological applications .
Metabolic Stability Predictions
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CYP450 3A4 Substrate: Likely (probability = 0.87) due to the piperidine moiety .
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Half-life in Human Liver Microsomes: Predicted t₁/₂ = 28 min, indicating extensive first-pass metabolism .
Research Gaps and Future Directions
Critical Unanswered Questions
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Synthetic Reproducibility: Current routes are theoretical; empirical validation is needed.
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Target Engagement: Lack of experimental IC₅₀ data for MMPs/kinases.
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Toxicological Profile: No in vitro cytotoxicity data against normal cell lines (e.g., HEK293).
Proposed Research Agenda
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Priority 1: Optimize synthesis for ≥90% purity (HPLC) and gram-scale production.
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Priority 2: Screen against MMP-2/9 and EGFR kinase panels.
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Priority 3: Assess pharmacokinetics in rodent models.
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